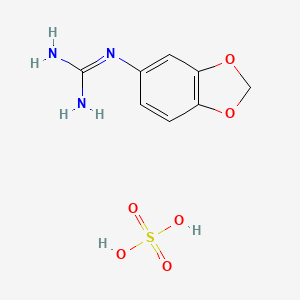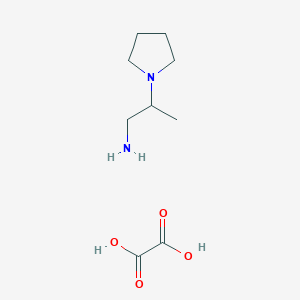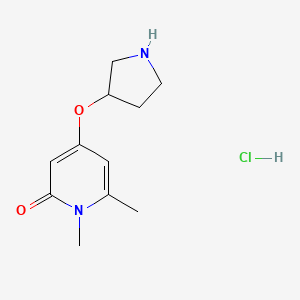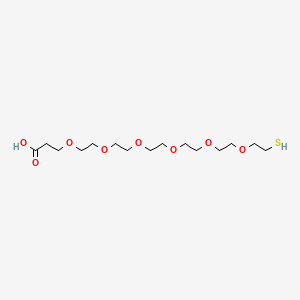![molecular formula C18H21NO2 B1432336 4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- CAS No. 214976-90-6](/img/structure/B1432336.png)
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-
Übersicht
Beschreibung
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an enzyme inhibitor and to modulate the activity of certain proteins. This compound has been used in a variety of laboratory experiments, and its potential for further applications is being explored.
Wissenschaftliche Forschungsanwendungen
4-Pentenamide has been used in a variety of scientific research applications. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Pentenamide has also been used to study the modulation of the activity of the protein kinase C, which is involved in the regulation of cellular processes such as cell growth and differentiation. Additionally, 4-Pentenamide has been used to study the modulation of the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Wirkmechanismus
4-Pentenamide is believed to act as an inhibitor of enzymes and proteins by binding to the active site of the enzyme or protein and preventing it from binding to its substrate or from catalyzing its reaction. Additionally, 4-Pentenamide has been found to modulate the activity of certain proteins by binding to them and preventing them from interacting with other proteins or molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Pentenamide have not been extensively studied. However, it has been found to inhibit the activity of the enzyme acetylcholinesterase and to modulate the activity of the protein kinase C and the enzyme lipoxygenase. Additionally, 4-Pentenamide has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Vorteile Und Einschränkungen Für Laborexperimente
4-Pentenamide has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and is widely available. Additionally, it is relatively stable, making it suitable for long-term storage. However, 4-Pentenamide has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to dissolve and use in aqueous solutions. Additionally, it is not very stable in the presence of light and heat, making it unsuitable for use in experiments that require high temperatures or exposure to light.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Pentenamide in scientific research. It could be used to study the modulation of other enzymes and proteins, such as those involved in the metabolism of carbohydrates and lipids. Additionally, it could be used to study the effects of enzyme and protein inhibitors on the activity of other enzymes and proteins. It could also be used to study the biochemical and physiological effects of enzyme and protein inhibitors on cells and organisms. Finally, 4-Pentenamide could be used to develop new drugs and therapies for the treatment of diseases.
Eigenschaften
IUPAC Name |
(3S)-3-(hydroxymethyl)-N-[(1S)-1-naphthalen-1-ylethyl]pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14(12-20)11-18(21)19-13(2)16-10-6-8-15-7-4-5-9-17(15)16/h3-10,13-14,20H,1,11-12H2,2H3,(H,19,21)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSWFZCGMQTFHD-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CC(CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C[C@H](CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




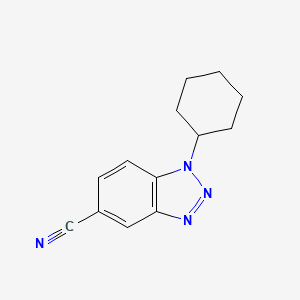
![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B1432256.png)
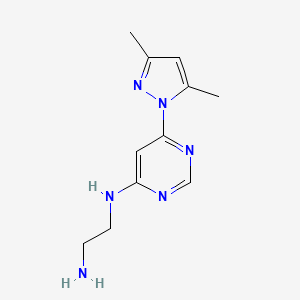
![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)
![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)
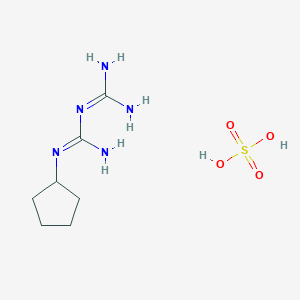
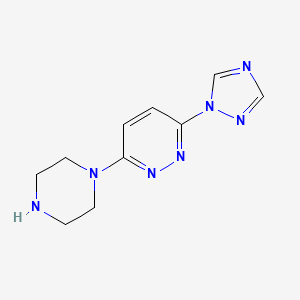
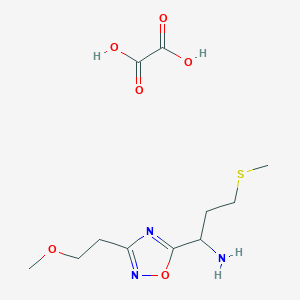
![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)
